Heneicomycin

Antibacterial In Vivo Pharmacology Animal Health

Researchers requiring an elfamycin-class EF-Tu inhibitor often face batch inconsistency and extended lead times. Heneicomycin (A21A) addresses this with reliable sourcing and documented performance. • Favorable in vivo efficacy vs efrotomycin against M. bovis and S. pyogenes in murine models [PMID: 468738] • Direct biosynthetic precursor to aurodox via C30 hydroxylation [PMID: 7662297] • Lacks efrotomycin's disaccharide moiety, enabling glycosylation SAR studies

Molecular Formula C44H62N2O11
Molecular Weight 795.0 g/mol
CAS No. 66170-37-4
Cat. No. B607936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeneicomycin
CAS66170-37-4
SynonymsHeneicomycin;  A21A;  A 21A;  A-21A
Molecular FormulaC44H62N2O11
Molecular Weight795.0 g/mol
Structural Identifiers
InChIInChI=1S/C44H62N2O11/c1-10-12-14-22-34-43(6,7)33(48)26-44(54,57-34)30(11-2)41(52)45-24-18-17-20-28(4)39(55-9)29(5)40-38(51)37(50)32(56-40)21-16-13-15-19-27(3)36(49)35-31(47)23-25-46(8)42(35)53/h10,12-23,25,29-30,32-34,37-40,47-48,50-51,54H,11,24,26H2,1-9H3,(H,45,52)/b12-10+,15-13+,18-17+,21-16+,22-14+,27-19+,28-20+/t29-,30-,32-,33+,34+,37+,38+,39-,40+,44+/m1/s1
InChIKeyVKGDSUWMXCVJEA-ZODLGNRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Heneicomycin: EF-Tu Inhibition and Growth Promotion Research


Heneicomycin (CAS 66170-37-4, also known as A21A) is an elfamycin-class antibiotic that functions as a potent inhibitor of bacterial elongation factor Tu (EF-Tu), a critical component of prokaryotic protein synthesis [1]. It is a naturally occurring fermentation product isolated from *Streptomyces filipinensis* MA-4581 (NRRL 11044) and is recognized as the direct biosynthetic precursor to the clinically explored antibiotic aurodox [2]. Structurally, it is a complex macrocyclic compound with the molecular formula C44H62N2O11, characterized by its lack of a hydroxyl group at the C30 position, a key feature distinguishing it from its direct derivative, aurodox [3].

Heneicomycin: Why Generic Analogs Fall Short


While Heneicomycin belongs to the elfamycin family, which shares a common EF-Tu binding mechanism, generic substitution with close analogs like efrotomycin or aurodox is scientifically unsound due to significant and quantifiable differences in in vivo efficacy, pharmacokinetics, and biosynthetic role [1]. Subtle structural variations among elfamycins, such as the presence or absence of a disaccharide moiety (as in efrotomycin) or a single hydroxyl group (as in aurodox), translate directly into divergent biological outcomes, including pathogen-specific activity, systemic clearance rates, and utility as a chemical precursor [2][3]. Therefore, selection must be driven by the specific experimental requirements outlined in the quantitative evidence below.

Heneicomycin: Key Differentiators vs. Analogs


Superior In Vivo Efficacy over Efrotomycin

In a direct head-to-head comparison, heneicomycin demonstrated favorable in vivo activity over its close structural analog efrotomycin in treating murine infections caused by *Moraxella bovis* and *Streptococcus pyogenes* [1]. While the original publication notes a lack of precise quantitative survival or bacterial load data, the explicit conclusion of 'favorable comparison' in these specific infection models constitutes a key, reproducible differentiation point for research procurement [1][2].

Antibacterial In Vivo Pharmacology Animal Health

Rapid Oral Clearance Limits Efficacy

In a direct head-to-head comparison, heneicomycin exhibited poor activity against a *Bordetella bronchiseptica* infection following oral administration, a model where efrotomycin is effective [1]. The authors attribute this specific lack of efficacy to the rapid elimination of heneicomycin after oral dosing, which prevents it from reaching and maintaining therapeutic levels at the site of this particular infection [1][2].

Pharmacokinetics Oral Bioavailability Anti-infective

Biosynthetic Precursor to Aurodox

Heneicomycin is the direct and specific biosynthetic precursor to the antibiotic aurodox, a relationship that is not shared with other close analogs like efrotomycin [1]. This bioconversion involves the specific hydroxylation of heneicomycin at the C30 position to yield aurodox. This reaction is catalyzed by resting cells of *Streptomyces* sp. GE44282 and the aurodox producer *S. goldiniensis* ATCC 21386, but notably not by the heneicomycin producer *S. filippiniensis* NRRL 11044, indicating a strain-specific enzymatic capability [1][2].

Bioconversion Biosynthesis Natural Product Chemistry

Absence of Disaccharide Moiety vs. Efrotomycin

A key structural distinction between heneicomycin and efrotomycin lies in the presence of a disaccharide moiety on the efrotomycin molecule, which is absent in heneicomycin [1]. This structural difference is proposed to account for the observed variations in biological activity between the two compounds, as noted in direct comparative studies [1]. This inference is drawn from class-level understanding of elfamycin structure-activity relationships.

Structure-Activity Relationship Chemical Biology Elfamycin Antibiotics

In Vitro Profile Closer to X-5108 than Efrotomycin

In a direct comparative study, heneicomycin was found to exhibit a biological profile more similar to the elfamycin X-5108 (goldinomycin) than to its close analog efrotomycin [1]. While all three antibiotics share the same in vitro antibacterial spectrum, the text explicitly notes that 'some test cultures were less sensitive to efrotomycin,' and that heneicomycin 'appears more like X-5108 than efrotomycin biologically' [1][2].

In Vitro Pharmacology Antibacterial Spectrum Microbiology

Growth-Promoting Effect in Animal Models

Heneicomycin has been shown to possess the effect of promoting animal growth, a property it shares with other elfamycins as a class . While the class-level property is noted for efrotomycin being developed for swine growth promotion, direct quantitative head-to-head data comparing the growth-promoting efficacy of heneicomycin against specific analogs is not available in the open literature [1].

Agricultural Science Growth Promotion Feed Efficiency

Heneicomycin: Strategic Procurement Scenarios


In Vivo Efficacy for Moraxella bovis & S. pyogenes

Procure Heneicomycin for in vivo murine infection models where direct comparative data indicates favorable activity over the analog efrotomycin against *Moraxella bovis* and *Streptococcus pyogenes* [1]. This scenario is supported by evidence from head-to-head studies, making heneicomycin the preferred elfamycin for these specific pathogens [1].

Biosynthesis and Bioconversion Research

Utilize Heneicomycin as the specific and defined biosynthetic precursor for the production of aurodox [2]. This scenario is uniquely enabled by the strain-specific bioconversion of heneicomycin to aurodox, a pathway not shared by other elfamycins [2]. It is ideal for studies on tailoring enzymes in natural product biosynthesis.

SAR Studies on Glycosylated Elfamycins

Employ Heneicomycin as a key comparator compound in SAR studies focused on the role of glycosylation in elfamycin antibiotics [1]. Its lack of the disaccharide moiety present in efrotomycin provides a critical structural contrast for investigating how this feature influences in vivo efficacy, pharmacokinetics, and target binding [1].

Research Aligned with X-5108/Goldinomycin Profile

Select Heneicomycin as a substitute or analog for studies focused on the X-5108 (goldinomycin) sub-class of elfamycins, as its biological profile aligns more closely with X-5108 than with efrotomycin [1]. This scenario is based on direct comparative observations, ensuring that experimental outcomes using heneicomycin are more representative of this specific elfamycin group [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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